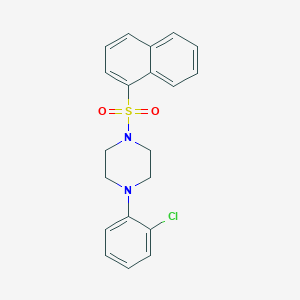![molecular formula C19H23ClN2O3S B245639 1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as CM-ET and belongs to the piperazine class of compounds. CM-ET has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of CM-ET is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation and tumor growth. CM-ET has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. It also inhibits the activity of VEGF, a signaling molecule that is involved in the growth of blood vessels in tumors.
Biochemical and Physiological Effects
CM-ET has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce the formation of new blood vessels in tumors. CM-ET has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CM-ET in lab experiments is its potential therapeutic benefits. It has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. However, there are also limitations to using CM-ET in lab experiments. The synthesis of CM-ET is a multi-step process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of CM-ET is not fully understood, which makes it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on CM-ET. One area of research is the optimization of its therapeutic effects. This could involve the development of new synthesis methods, as well as a better understanding of its mechanism of action. Another area of research is the development of new applications for CM-ET. For example, it could be used in combination with other drugs to enhance their therapeutic effects. Overall, CM-ET is a promising compound that has the potential to lead to new treatments for a range of diseases.
Synthesemethoden
The synthesis of CM-ET involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3-chloro-2-methylphenylamine with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine. The final product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CM-ET has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disease.
Eigenschaften
Molekularformel |
C19H23ClN2O3S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-16-7-9-17(10-8-16)26(23,24)22-13-11-21(12-14-22)19-6-4-5-18(20)15(19)2/h4-10H,3,11-14H2,1-2H3 |
InChI-Schlüssel |
UGGUCGIVMXQZCN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
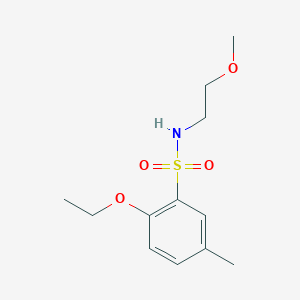
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)
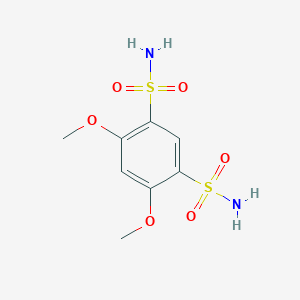
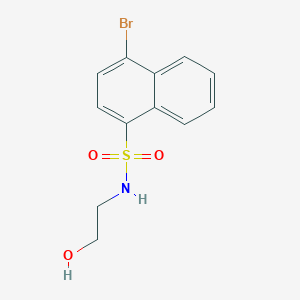
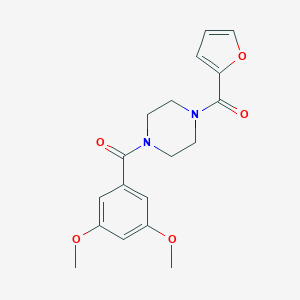
![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)

![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
